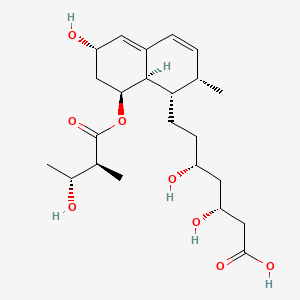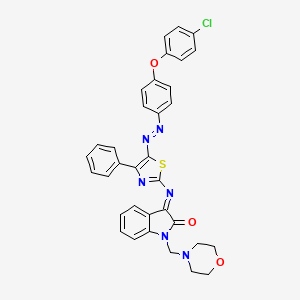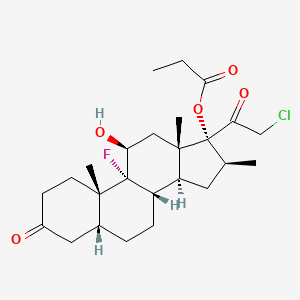
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione, (5beta,11beta,16beta)- is a synthetic steroid compound. It belongs to the class of corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties. This compound is structurally related to naturally occurring corticosteroids but has been modified to enhance its pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Halogenation: Introduction of the chloro and fluoro groups at the 21 and 9 positions, respectively. This is typically achieved using halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF).
Hydroxylation: Introduction of the hydroxyl group at the 11 position, often using a hydroxylating agent like osmium tetroxide (OsO4).
Esterification: Formation of the 17-(1-oxopropoxy) group through esterification, using propionic anhydride or propionyl chloride in the presence of a base like pyridine.
Methylation: Introduction of the methyl group at the 16 position, typically using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11 position, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups at the 3 and 20 positions, converting them to hydroxyl groups.
Substitution: Halogen atoms at the 9 and 21 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy and 20-hydroxy derivatives.
Substitution: Formation of derivatives with different functional groups at the 9 and 21 positions.
科学研究应用
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs with improved efficacy and reduced side effects.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators.
相似化合物的比较
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.
Dexamethasone: Another potent corticosteroid with a fluorine atom at the 9 position but lacking the chloro and oxopropoxy groups.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16 position.
Uniqueness
21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-pregnane-3,20-dione is unique due to its specific combination of halogenation, hydroxylation, and esterification, which confer enhanced anti-inflammatory and immunosuppressive properties compared to other corticosteroids. Its structural modifications also contribute to a different pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action.
属性
CAS 编号 |
80042-35-9 |
|---|---|
分子式 |
C25H36ClFO5 |
分子量 |
471.0 g/mol |
IUPAC 名称 |
[(5R,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H36ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h14-15,17-19,29H,5-13H2,1-4H3/t14-,15+,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
AJWNGOKNEBVXJK-LNLHLLADSA-N |
手性 SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4C3(CCC(=O)C4)C)F)O)C)C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


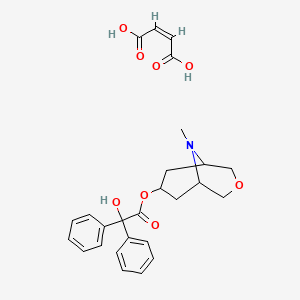
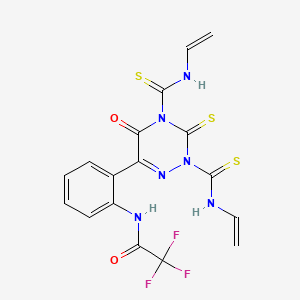
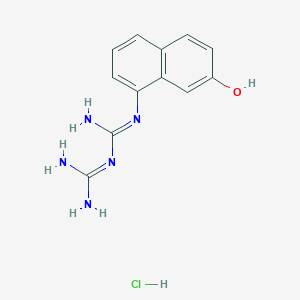

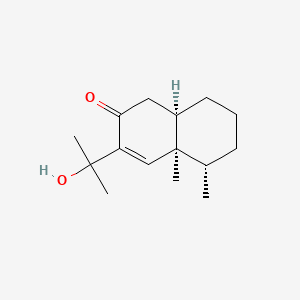
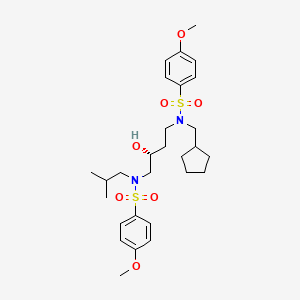
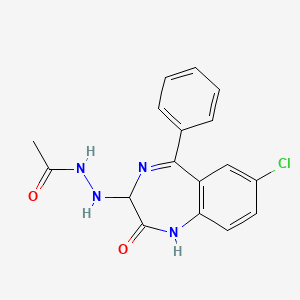
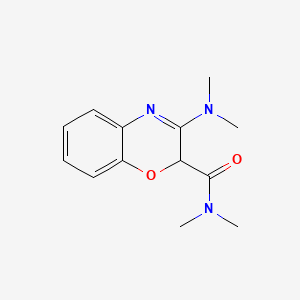

![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
